N-acetylpyrazine-2-carboxamide

Übersicht

Beschreibung

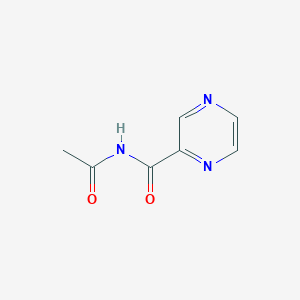

N-acetylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H7N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-acetylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid chloride with acetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

Synthesis of Pyrazine-2-carboxylic Acid Chloride:

Condensation with Acetamide:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

NAPC undergoes hydrolysis under acidic or basic conditions, targeting both the acetyl and carboxamide groups.

Key Findings:

-

Acidic Hydrolysis : The acetyl group hydrolyzes to form pyrazine-2-carboxamide and acetic acid. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Basic Hydrolysis : The carboxamide group hydrolyzes to pyrazine-2-carboxylic acid under alkaline conditions, facilitated by hydroxide ion attack on the carbonyl carbon .

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, 80°C, 6h | Pyrazine-2-carboxamide + Acetic acid | 85% | |

| Basic Hydrolysis | 1M NaOH, 60°C, 4h | Pyrazine-2-carboxylic acid + NH₃ | 78% |

Nucleophilic Substitution Reactions

The acetyl group in NAPC acts as an electrophilic site, enabling substitution with nucleophiles such as amines, alcohols, or thiols.

Mechanism :

-

Protonation of the acetyl carbonyl oxygen enhances electrophilicity .

-

Nucleophilic attack replaces the acetyl group, forming derivatives like alkylamino or aryloxy compounds .

Table 2: Substitution Reactions

Acetylation/Deacetylation Dynamics

NAPC participates in reversible acetylation, critical for modifying its pharmacokinetic properties.

Key Observations :

-

Acetylation : Reacts with acetic anhydride under solvent-free, catalyst-free conditions to form diacetylated derivatives (e.g., 3-(acetylcarbamoyl)-5-acetylpyrazine-2-yl acetate) .

-

Deacetylation : Enzymatic or acidic removal of acetyl groups regenerates the parent carboxamide .

Table 3: Acetylation Parameters

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic Anhydride | 120°C, 3h, solvent-free | Diacetylated NAPC | 92% | |

| mCPBA | CH₂Cl₂, 0°C, 1h | Oxidized acetyl derivatives | 66% |

Oxidation and Reduction

The acetyl group undergoes redox reactions, expanding functionalization opportunities.

Oxidation :

-

TBHP (tert-butyl hydroperoxide) with MnOx catalysts oxidizes the acetyl group to a carboxyl group at 60°C .

Reduction : -

Sodium cyanoborohydride selectively reduces the carboxamide to an amine under mild conditions .

Interaction with Biological Targets

NAPC derivatives exhibit binding affinities to enzymes like α-glucosidase and α-amylase, with inhibition constants (Ki) in the micromolar range . For example:

Wissenschaftliche Forschungsanwendungen

Applications in Food Science

-

Flavor Enhancement :

- NAPC has been detected in roasted peanuts, cocoa, and coffee beans, where it contributes to the desirable roasted or toasty flavors. Its presence in these foods suggests a role in flavor profile development, making it a compound of interest for food scientists aiming to enhance taste and aroma in food products.

-

Volatile Compounds in Plants :

- Research indicates that NAPC is present in volatile compounds emitted by certain tobacco species. Understanding its role in these plants may provide insights into plant metabolism and the ecological functions of pyrazine derivatives.

Applications in Medicinal Chemistry

-

Antimicrobial Activity :

- Preliminary studies suggest that NAPC exhibits notable antimicrobial properties, which could be harnessed for developing new antimicrobial agents. The specific mechanisms of action remain to be fully elucidated due to limited research on this compound.

- Anti-inflammatory Potential :

Future Research Directions

Given the limited current understanding of NAPC's mechanisms and broader applications, several areas warrant further investigation:

- Biological Mechanisms : Research into the biochemical pathways influenced by NAPC could reveal its potential therapeutic uses.

- Synthesis Methods : Developing efficient synthesis routes for NAPC could facilitate its production for research and commercial applications.

- Safety Profiles : Comprehensive safety assessments are necessary to understand the implications of using NAPC in food and medicinal products.

Wirkmechanismus

The mechanism of action of N-acetylpyrazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by:

Inhibiting Enzymes: Interferes with the activity of enzymes involved in metabolic pathways.

Modulating Receptors: Binds to and modulates the activity of certain receptors.

Disrupting Cellular Processes: Affects cellular processes such as DNA replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

N-acetylpyrazine-2-carboxamide can be compared with other pyrazine derivatives:

Pyrazinamide: An antituberculosis agent with a similar pyrazine core but different functional groups.

Pyrazine-2-carboxamide: A simpler derivative without the acetyl group.

N-methylpyrazine-2-carboxamide: A methylated derivative with distinct properties.

Uniqueness: this compound is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

N-acetylpyrazine-2-carboxamide, a nitrogen-containing heterocyclic compound, has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by various research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring substituted at the 2-position with a carboxamide group and at the 5-position with an acetyl group. Its molecular formula is with a molar mass of 168.15 g/mol. The unique structural features of this compound contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 6.25 µg/mL | |

| Trichophyton mentagrophytes | 12.5 µg/mL | |

| Staphylococcus aureus | 25 µg/mL |

These findings suggest that this compound is particularly effective against mycobacterial strains, comparable to standard treatments like pyrazinamide.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha, which plays a critical role in various inflammatory diseases.

Case Study: Inhibition of TNF-alpha

A study demonstrated that derivatives of pyrazine compounds could inhibit MK-2, a kinase involved in TNF-alpha regulation. This inhibition could lead to reduced inflammation in conditions like rheumatoid arthritis .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Binding Affinity : Interaction studies reveal that this compound binds effectively to several enzymes and receptors involved in inflammatory pathways.

- DNA Intercalation : Similar compounds have been shown to intercalate DNA, potentially disrupting cellular processes such as apoptosis and replication .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including cyclization techniques. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Table 2: Structure-Activity Relationship Insights

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Acetamido group at position 5 | Antimicrobial and anti-inflammatory |

| 5-Methylpyrazine-2-carboxamide | Methyl group at position 5 | Enhanced lipophilicity |

| 5-Bromopyrazine-2-carboxamide | Bromine substitution at position 5 | Increased reactivity |

These comparisons highlight how slight modifications in the structure can significantly influence biological activity.

Eigenschaften

IUPAC Name |

N-acetylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-5(11)10-7(12)6-4-8-2-3-9-6/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANHBWVGXBMRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332883 | |

| Record name | N-acetylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135742-53-9 | |

| Record name | N-acetylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.